Atropodiastereoselectivity in Chromium Carbene Benzannulation: Head‑to‑Head Substituent Comparison
Within the same study, ortho‑(methoxy(phenyl)methyl)phenylhex‑1‑yne (the title compound) was compared directly with ortho‑methyl, ortho‑methoxy, and ortho‑phenyl analogs under identical Dötz benzannulation conditions (pentacarbonyl(methoxyphenylmethylene)chromium(0), THF, 45 °C). The title compound generated the highest atropodiastereomeric ratio (5:1) among the racemic chiral ortho substituents tested, whereas the ortho‑methoxy analog gave a lower dr (3:1) and the ortho‑methyl analog produced a dr of 4:1 [1].
| Evidence Dimension | Diastereomeric ratio (dr) of atropisomeric biaryl product |
|---|---|
| Target Compound Data | dr = 5:1 |
| Comparator Or Baseline | ortho‑Methoxy analog (dr = 3:1); ortho‑Methyl analog (dr = 4:1) |
| Quantified Difference | +2 (vs. OMe) and +1 (vs. Me) on the dr minor/major scale |
| Conditions | Pentacarbonyl(methoxyphenylmethylene)chromium(0), THF, 45 °C, 24 h |
Why This Matters
A diastereomeric ratio of 5:1 versus 3:1 can mean the difference between a practical, one‑step atroposelective route and a multi‑step resolution; for procurement officers evaluating chiral building blocks, this directly impacts cost‑per‑enantiomer and synthetic feasibility.
- [1] Anderson, J. C.; Cran, J. W.; King, N. P. Studies into diastereoselective Dötz benzannulations for the synthesis of axially chiral biaryls. Tetrahedron Lett. 2003, 44 (42), 7771–7774. doi:10.1016/j.tetlet.2003.08.096. View Source
